Dimethyl phenylphosphonite
Overview
Description
Dimethyl phenylphosphonite is an organophosphorus compound with the molecular formula C8H11O2P. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Mechanism of Action
Target of Action
Dimethyl phenylphosphonite is a chemical compound that primarily targets various biochemical reactions. It is often used as a reagent in organic synthesis .
Mode of Action
This compound interacts with its targets through its phosphorus atom, which can form bonds with a variety of other atoms, facilitating numerous chemical reactions . The phenyl and dimethyl groups attached to the phosphorus atom can also influence the compound’s reactivity .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. As a reagent in organic synthesis, it can participate in a variety of reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it participates in .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is used in. As a reagent in organic synthesis, it can facilitate the formation of new molecules, potentially leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, its reactivity may be enhanced or inhibited by certain catalysts or inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl phenylphosphonite can be synthesized through several methods. One common method involves the reaction of phenylphosphonous dichloride with methanol. The reaction proceeds as follows:
C6H5PCl2+2CH3OH→C6H5P(OCH3)2+2HCl
This reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl phenylphosphonite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl phenylphosphonate.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions, such as the Buchwald-Hartwig cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are commonly employed.
Major Products:
Oxidation: Dimethyl phenylphosphonate.
Substitution: Various substituted phosphonites depending on the nucleophile used.
Coupling Reactions: Aryl or alkyl phosphonites.
Scientific Research Applications
Dimethyl phenylphosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing phosphorus.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Comparison with Similar Compounds
Dimethyl phenylphosphonite is unique compared to other similar compounds due to its specific reactivity and applications. Similar compounds include:
Dimethyl phenylphosphine: Similar in structure but differs in reactivity and applications.
Dimethyl phenylphosphonate: An oxidized form of this compound with different chemical properties.
Dimethyl phenylphosphine oxide: Another related compound with distinct uses in organic synthesis.
Each of these compounds has its own set of applications and reactivity profiles, making this compound a valuable addition to the family of organophosphorus compounds.
Properties
IUPAC Name |
dimethoxy(phenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZLQYYLELWCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183666 | |
Record name | Dimethyl phenylphosphonite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Dimethyl phenylphosphonite | |
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URL | https://haz-map.com/Agents/13188 | |
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CAS No. |
2946-61-4 | |
Record name | Dimethyl phenylphosphonite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2946-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl phenylphosphonite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl phenylphosphonite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl phenylphosphonite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL PHENYLPHOSPHONITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AN05LG4JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Strategy Settings
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Feasible Synthetic Routes
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